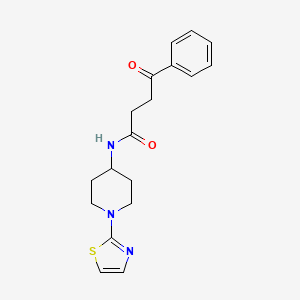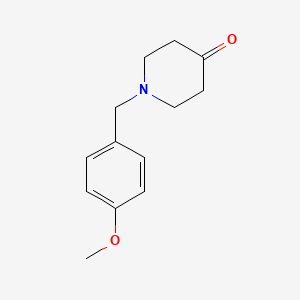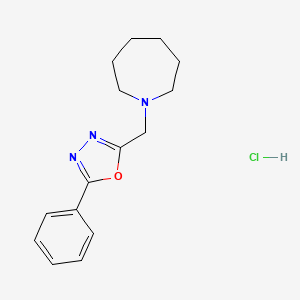
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound with the molecular formula C16H15NO5S . It has an average mass of 333.359 Da and a monoisotopic mass of 333.067108 Da . This compound has diverse applications in scientific research and its unique structure offers a promising platform for investigating various biological processes and developing innovative pharmaceutical interventions.
Synthesis Analysis
While specific synthesis methods for “N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide” were not found, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, was synthesized via a Pd-catalyzed C-N cross-coupling . This method could potentially be adapted for the synthesis of “N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide”.Molecular Structure Analysis
The molecular structure of “N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide” consists of a benzodioxol group attached to a propanamide group via a nitrogen atom, and a phenylsulfonyl group attached to the propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide” include a molecular formula of C16H15NO5S, an average mass of 333.359 Da, and a monoisotopic mass of 333.067108 Da .Scientific Research Applications
Antiviral Applications
One novel nonnucleoside inhibitor, structurally related to N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide, specifically targets cytomegalovirus (CMV) DNA maturation without inhibiting viral DNA synthesis, translation, or transcription. This compound, through its action on UL89 and UL56 gene products, interferes with viral DNA maturation and packaging, demonstrating a unique mechanism of antiviral activity and a potential application in treating CMV infections (Buerger et al., 2001).
Antibacterial Applications
N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, a precursor structurally related to N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide, have been synthesized and evaluated for their antibacterial activities. These compounds exhibited moderate inhibitory effects against bacterial strains, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Anticonvulsant Applications
Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share a functional similarity with N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide, revealed these compounds as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of clinically relevant antiepileptic drugs, showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).
Anticancer Applications
Several studies highlight the anticancer potential of compounds structurally related to N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide. For example, celecoxib derivatives, synthesized by reacting alkyl/aryl isothiocyanates with celecoxib, showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds exhibiting potent effects against human tumor cell lines (Küçükgüzel et al., 2013).
Organic Synthesis Methodologies
N-phenyl-3-(phenylsulfonyl)propanamide and its derivatives have been used as reagents in organic synthesis. For instance, dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, demonstrating their utility in the construction of complex organic molecules (Tanaka et al., 1984).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(8-9-23(19,20)13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZZGUNYHZRPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)






![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)